Desloratadine is a pharmacologically active metabolite of Loratadine. It acts as a selective peripheral histamine H1-receptor antagonist []. Desloratadine is primarily recognized for its role in scientific research related to its antihistaminic and anti-inflammatory properties, particularly in the context of allergic reactions and inflammatory conditions [].
Iso Desloratadine can be synthesized from Loratadine, which is the parent compound. The synthesis involves various chemical reactions, including decarboethoxylation, and it has been characterized by several analytical methods.
Iso Desloratadine falls under the category of antihistamines and is classified as a non-sedating antihistamine. It is used in both pharmaceutical formulations and scientific research to understand its pharmacological effects and interactions.
The synthesis of Iso Desloratadine can be achieved through several methods. A common approach involves the decarboethoxylation of Loratadine using sodium hydroxide or potassium hydroxide in an alcohol solvent. This process typically requires refluxing Loratadine with an alcohol for an extended period, followed by extraction and purification steps.
Iso Desloratadine has a molecular formula of and a molecular weight of approximately 320.82 g/mol. Its structure features a piperidine ring, which is characteristic of many antihistamines.
Iso Desloratadine can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and can yield various derivatives with altered pharmacological properties.
Iso Desloratadine primarily acts as an antagonist at the H1 histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thus alleviating symptoms associated with allergic reactions.
Iso Desloratadine has several applications in scientific research:
Iso Desloratadine shares the empirical formula C₁₉H₁₉ClN₂ with desloratadine but exhibits distinct structural features and physicochemical behavior. Its molecular weight of 310.82 g/mol matches desloratadine, but spatial arrangement differences confer unique properties [3] . Key characteristics include:
Structural Features: X-ray diffraction analyses confirm a tetrahydropyridinyl ring connected to a benzocycloheptapyridine core. Unlike desloratadine, the stereochemical orientation at C11 creates a distinct spatial configuration, affecting molecular packing and stability. The IUPAC name is 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine [6].
Physicochemical Properties:
Table 1: Comparative Molecular Properties of Iso Desloratadine vs. Desloratadine
Property | Iso Desloratadine | Desloratadine |
---|---|---|
Empirical Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂ |
Molecular Weight (g/mol) | 310.82 | 310.82 |
CAS Registry Number | 183198-49-4 | 100643-71-8 |
Storage Requirements | -20°C, inert atmosphere | Room temperature |
SMILES Notation | Clc1ccc2C(C3=CCNCC3)c4ncccc4CCc2c1 | Clc1ccc2c(c1)CCc1c3ccccc3ncc1C2N1CCC=CC1 |
Iso Desloratadine occupies a critical position in impurity profiling of desloratadine-based pharmaceuticals, classified pharmacopeially as "Desloratadine EP Impurity B" [6]. Its significance stems from:
Table 2: Key Desloratadine Impurities and Their Characteristics
Impurity Designation | Structural Relationship | Primary Origin | Monitoring Method |
---|---|---|---|
EP Impurity B (Iso Desloratadine) | Stereoisomer | Synthesis/storage | HPLC (RRT 1.15) |
EP Impurity C | N-Oxide derivative | Oxidation | HPLC (RRT 0.85) |
EP Impurity D | Deschloro analogue | Starting material impurity | HPLC (RRT 1.45) |
The recognition of Iso Desloratadine evolved alongside analytical advancements in impurity detection:
2005-2006: Comprehensive characterization in patent US20060135547A1 detailing polymorphic control methods to minimize its formation [8].
Analytical Advancements:
Forced degradation studies (thermal, photolytic) established its formation kinetics [4] [8].
Regulatory and Economic Impact:
Table 3: Historical Milestones in Iso Desloratadine Characterization
Year | Development Milestone | Significance |
---|---|---|
2001 | First pharmacological review of desloratadine | Identified desloratadine as active loratadine metabolite; precursor to impurity studies |
2004 | Patent US20040229896A1 filed | Detailed crystallization methods to minimize Iso Desloratadine formation [4] |
2006 | Patent US20060135547A1 granted | Introduced polymorph-specific synthesis routes |
2024 | ISO Desloratadine market valuation ($14.84B) | Reflected industrial scale of impurity management [7] |
The characterization of Iso Desloratadine exemplifies pharmaceutical quality evolution—transforming from an unrecognized byproduct to a rigorously controlled impurity. This progression underscores the critical interplay between analytical chemistry, regulatory science, and manufacturing excellence in modern drug development [4] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4